

# IUPAC name of 3-Chloro-2-methoxy-5-methylpyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Chloro-2-methoxy-5-methylpyridine

**Cat. No.:** B1603188

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-2-methoxy-5-methylpyridine** for Advanced Drug Discovery

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-Chloro-2-methoxy-5-methylpyridine**, a heterocyclic building block of increasing importance in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the compound's synthesis, characterization, strategic applications, and the underlying scientific principles that make it a valuable tool in the design of novel therapeutics.

## Introduction: A Privileged Scaffold in Modern Drug Design

**3-Chloro-2-methoxy-5-methylpyridine** belongs to a class of substituted pyridines, which are considered "privileged structures" in drug discovery. The pyridine ring is a common motif found in numerous FDA-approved drugs and natural products, prized for its ability to engage in a variety of intermolecular interactions and its favorable pharmacokinetic properties.<sup>[1]</sup>

The specific substitution pattern of **3-Chloro-2-methoxy-5-methylpyridine** imparts a unique combination of electronic and steric properties. The strategic placement of chloro, methoxy,

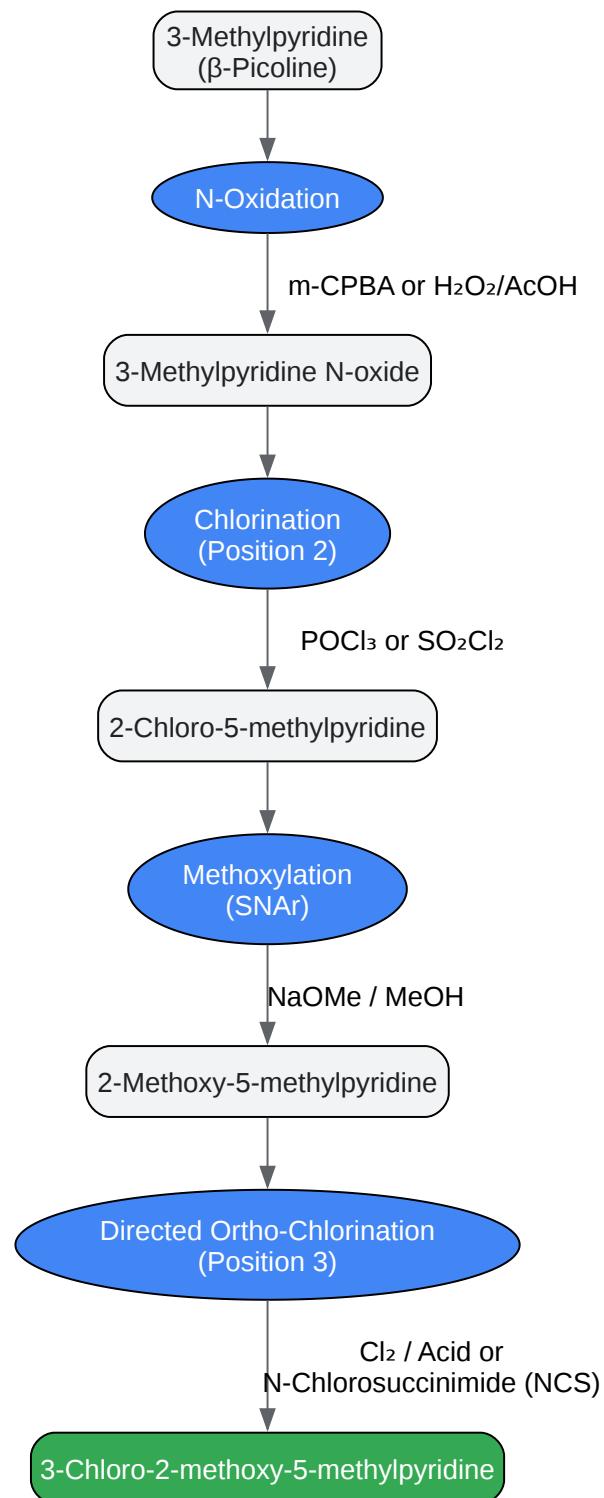
and methyl groups offers medicinal chemists a versatile handle for fine-tuning a molecule's potency, selectivity, and metabolic stability.[\[2\]](#)[\[3\]](#)

- The chloro group can act as a hydrogen bond acceptor and participate in halogen bonding. It also modulates the electronics of the pyridine ring and can serve as a reactive handle for cross-coupling reactions, allowing for the construction of more complex molecules.
- The methoxy group can influence conformation and solubility, and its potential for metabolic O-demethylation can be a key consideration in prodrug strategies or in modulating a compound's half-life.
- The methyl group can provide beneficial steric interactions within a protein's binding pocket and improve metabolic stability by blocking potential sites of oxidation.

Notably, this compound is classified as a Protein Degrader Building Block, indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[\[4\]](#)

## Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in any research endeavor. The key identifiers and computed properties of **3-Chloro-2-methoxy-5-methylpyridine** are summarized below.


| Property                | Value                                      | Source                                                      |
|-------------------------|--------------------------------------------|-------------------------------------------------------------|
| IUPAC Name              | 3-Chloro-2-methoxy-5-methylpyridine        | Internal                                                    |
| CAS Number              | 1227593-86-3                               | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula       | C <sub>7</sub> H <sub>8</sub> CINO         | <a href="#">[4]</a>                                         |
| Molecular Weight        | 157.6 g/mol                                | <a href="#">[4]</a>                                         |
| Predicted Boiling Point | 203.7 ± 35.0 °C                            | <a href="#">[7]</a>                                         |
| Predicted Density       | 1.168 ± 0.06 g/cm <sup>3</sup>             | <a href="#">[7]</a>                                         |
| Storage Conditions      | Room temperature, sealed in dry conditions | <a href="#">[4]</a> <a href="#">[7]</a>                     |

## Synthesis and Mechanistic Rationale

The synthesis of substituted pyridines often involves multi-step pathways requiring careful control of regioselectivity. While a specific, published synthesis for **3-Chloro-2-methoxy-5-methylpyridine** is not readily available, a logical and robust pathway can be designed based on established organometallic and heterocyclic chemistry principles, adapted from procedures for analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#) The proposed synthesis starts from the readily available and inexpensive 3-methylpyridine ( $\beta$ -picoline).

## Proposed Synthetic Workflow

## Proposed Synthesis of 3-Chloro-2-methoxy-5-methylpyridine

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **3-Chloro-2-methoxy-5-methylpyridine**.

## Experimental Protocol and Rationale

### Step 1: N-Oxidation of 3-Methylpyridine

- Protocol: 3-Methylpyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. The reaction is monitored by TLC until the starting material is consumed.
- Causality: The N-oxide is formed to activate the pyridine ring. The N-O bond withdraws electron density, making the C2 and C6 positions highly susceptible to nucleophilic attack in subsequent steps. Furthermore, it deactivates the ring towards electrophilic substitution, providing crucial regiochemical control.

### Step 2: Chlorination at C2

- Protocol: The resulting 3-Methylpyridine N-oxide is reacted with a chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ) or sulfonyl chloride ( $\text{SO}_2\text{Cl}_2$ ). The reaction is typically heated to drive it to completion.
- Causality: This is a classic reaction for converting pyridine N-oxides to 2-chloropyridines. The oxygen of the N-oxide attacks the electrophilic phosphorus or sulfur center, leading to a rearrangement that ultimately installs a chlorine atom at the C2 position and regenerates the pyridine nitrogen. This yields 2-Chloro-5-methylpyridine.<sup>[9]</sup>

### Step 3: Nucleophilic Aromatic Substitution (SNAr) for Methylation

- Protocol: 2-Chloro-5-methylpyridine is heated with sodium methoxide ( $\text{NaOMe}$ ) in methanol ( $\text{MeOH}$ ).
- Causality: The chlorine at the C2 position is an excellent leaving group for SNAr. The electron-withdrawing nitrogen atom of the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate, facilitating the displacement of chloride by the methoxide nucleophile to form 2-Methoxy-5-methylpyridine.

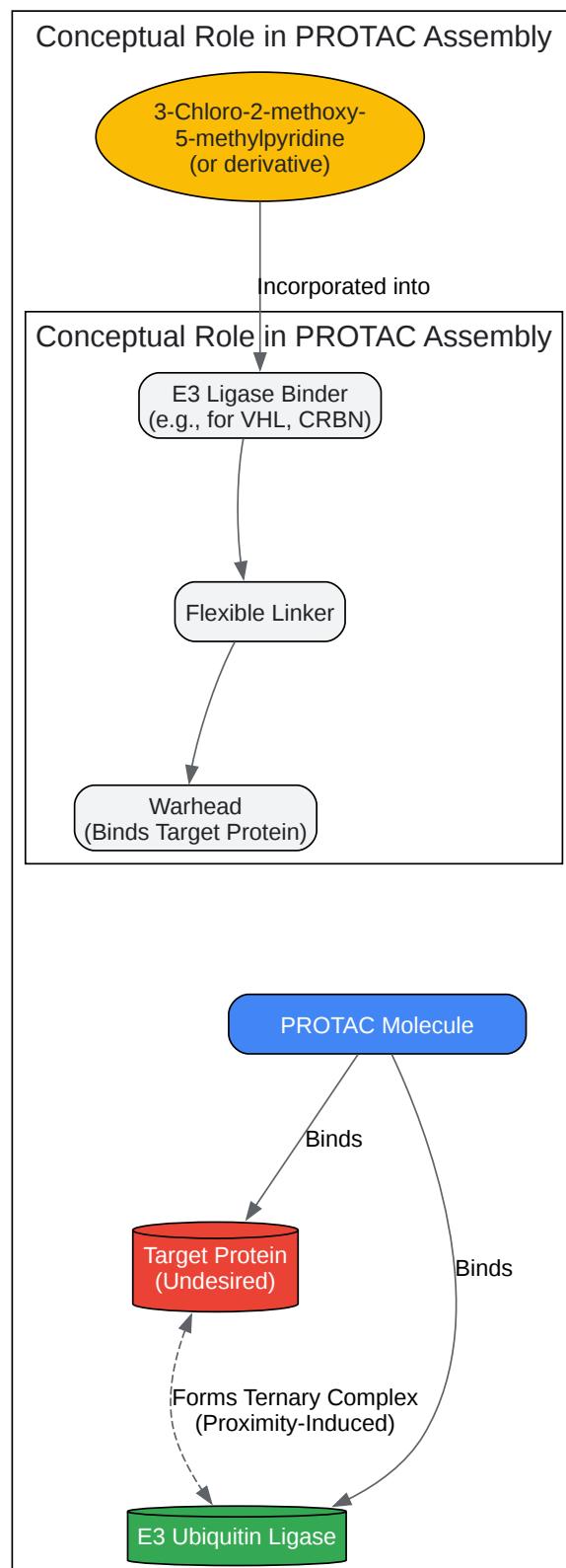
### Step 4: Directed Ortho-Chlorination

- Protocol: 2-Methoxy-5-methylpyridine is treated with a controlled chlorinating agent, such as N-Chlorosuccinimide (NCS) or chlorine gas in the presence of an acid.
- Causality: The methoxy group at C2 is a strong ortho-, para- directing group for electrophilic aromatic substitution. In this case, it strongly activates the C3 position. Careful control of stoichiometry and reaction conditions is critical to achieve mono-chlorination at C3 without side reactions, yielding the final product.

## Spectroscopic Characterization Insights

While specific spectral data must be acquired empirically, the expected NMR and MS signatures can be predicted to validate the successful synthesis of the target compound. Analytical data for this compound can often be requested from suppliers.[\[6\]](#)

- $^1\text{H}$  NMR: The spectrum should display three distinct signals in the aromatic region corresponding to the two pyridine protons, likely appearing as doublets or singlets depending on coupling. A singlet integrating to three protons will correspond to the C5-methyl group, and another singlet integrating to three protons will represent the C2-methoxy group.
- $^{13}\text{C}$  NMR: The spectrum will show seven distinct carbon signals: five for the substituted pyridine ring and one each for the methyl and methoxy carbons.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) and, critically, an  $(\text{M}+2)^+$  peak that is approximately one-third the intensity of the  $\text{M}^+$  peak. This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom.


## Applications in Drug Discovery and Chemical Biology

The utility of **3-Chloro-2-methoxy-5-methylpyridine** extends from its role as a simple scaffold to its application as a key component in sophisticated therapeutic modalities.

## Core Building Block for Protein Degraders (PROTACs)

The designation of this molecule as a "Protein Degrader Building Block" is significant.[\[4\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as a versatile "linker-ology" component or part of the E3 ligase-binding moiety.



[Click to download full resolution via product page](#)

Caption: Role of a pyridine building block in a PROTAC's structure and function.

The chloro group at the C3 position is particularly useful as it can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker element, providing a robust and modular approach to PROTAC synthesis.

## Case Study: Analogs in Medicinal Chemistry

While public literature on **3-Chloro-2-methoxy-5-methylpyridine** itself is emerging, the strategic value of this substitution pattern can be inferred from its analogs. For instance, compounds like 3-Chloro-5-fluoro-2-methoxypyridine are sought-after precursors in developing new drugs for a wide array of diseases.<sup>[11]</sup> The halogen atoms provide vectors for library generation, while the methoxy group helps optimize pharmacokinetic profiles.<sup>[11]</sup> This highlights a field-proven insight: the systematic exploration of halogen and alkoxy substituents on a pyridine core is a highly effective strategy for lead optimization in drug discovery.<sup>[2]</sup>

## Safety, Handling, and Storage

As a research chemical, **3-Chloro-2-methoxy-5-methylpyridine** should be handled with appropriate care, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) is not publicly available, data from analogous substituted pyridines provide a strong basis for risk assessment.<sup>[12][13]</sup>

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.<sup>[12]</sup>
- Hazards: Similar chlorinated and methylated pyridines are classified as harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.<sup>[14]</sup> They may also be flammable liquids.<sup>[14]</sup>
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.<sup>[4][12]</sup>
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.<sup>[12]</sup>

Trustworthiness through Self-Validation: The protocols and safety guidelines described are based on established chemical principles and data from closely related compounds. However,

it is imperative that researchers conduct their own risk assessments and small-scale trial reactions to validate these procedures within their specific laboratory context before scaling up.

## Conclusion

**3-Chloro-2-methoxy-5-methylpyridine** is more than just another chemical in a catalog. It is a strategically designed building block that offers a confluence of desirable features for modern drug discovery. Its pre-installed functional handles, combined with the privileged nature of the pyridine scaffold, provide a robust starting point for the synthesis of compound libraries targeting a wide range of biological targets. Its particular relevance to the burgeoning field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this compound in their research and development endeavors.

## References

- **3-Chloro-2-methoxy-5-methylpyridine**, min 98%, 100 mg. Spex.[[Link](#)]
- **3-Chloro-2-methoxy-5-methylpyridine**. AbacipharmTech.[[Link](#)]
- 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.[[Link](#)]
- 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.[[Link](#)]
- Preparation of 2-chloro-5-methylpyridine.
- Preparation of 2-chloro-5-methylpyridine.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.[[Link](#)]
- The Chromenopyridine Scaffold: A Privileged PI

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. mdpi.com [mdpi.com]
- 2. drughunter.com [drughunter.com]

- 3. m.youtube.com [m.youtube.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Chloro-2-methoxy-5-methylpyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 1227593-86-3|3-Chloro-2-methoxy-5-methylpyridine|BLD Pharm [bldpharm.com]
- 7. 3-Chloro-2-Methoxy-5-Methylpyridine | 1227593-86-3 [m.chemicalbook.com]
- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 10. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [IUPAC name of 3-Chloro-2-methoxy-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603188#iupac-name-of-3-chloro-2-methoxy-5-methylpyridine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)